

Chemical and physical properties of Plerixaford4.

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An In-depth Technical Guide on the Core Chemical and Physical Properties of Plerixafor-d4

Introduction

Plerixafor-d4 is the deuterated form of Plerixafor, a bicyclam macrocyclic compound that functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] While Plerixafor (also known as AMD3100) is utilized clinically as an immunostimulant to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral bloodstream for collection and transplantation, Plerixafor-d4 serves a critical role in research and development.[3][4] Its primary application is as a stable, isotopically labeled internal standard for the precise quantification of Plerixafor in biological matrices and pharmaceutical formulations, typically by mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The incorporation of deuterium atoms provides a distinct mass signature, allowing for accurate differentiation from the unlabeled parent compound without significantly altering its chemical behavior.

This technical guide provides a comprehensive overview of the chemical and physical properties of **Plerixafor-d4**, its mechanism of action, and detailed experimental protocols relevant to its application for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties



The fundamental chemical and physical characteristics of **Plerixafor-d4** are summarized below. These properties are essential for its handling, storage, and application in analytical methodologies.

Table 1: Chemical Identity of Plerixafor-d4

Property	Value	Reference
Chemical Name	1,4-bis((1,4,8,11- tetraazacyclotetradecan-1- yl)methyl)benzene-d4	[5][6]
Synonyms	1,1'-[1,4- Phenylenebis(methylene)]bis[1 ,4,8,11- tetraazacyclotetradecane-d4	[7]
CAS Number	1246819-87-3	[5][7][8]
Molecular Formula	C28H50D4N8	[5][6][8]
Molecular Weight	506.81 g/mol	[6][7][8]
Isotopic Purity	≥99% deuterated forms (d1-d4)	[5]

Table 2: Physical Properties of Plerixafor-d4



Property	Value	Reference
Appearance	Off-White Solid	[7][8]
Melting Point	100-102°C or 127°C	[1][8]
Solubility	Methanol: Slightly soluble Ethanol: ≥25.14 mg/mL Water: ≥2.9 mg/mL (with gentle warming) DMSO: Insoluble	[5][8][9]
Storage Temperature	4°C	[8]
Stability	Stable. The parent compound, Plerixafor, is chemically stable in solution for at least 2 weeks at room temperature and under refrigeration.[10] A study on Mozobil® (Plerixafor injection) found it to be stable for at least three months in vials and syringes.[11]	

Mechanism of Action: CXCR4 Antagonism

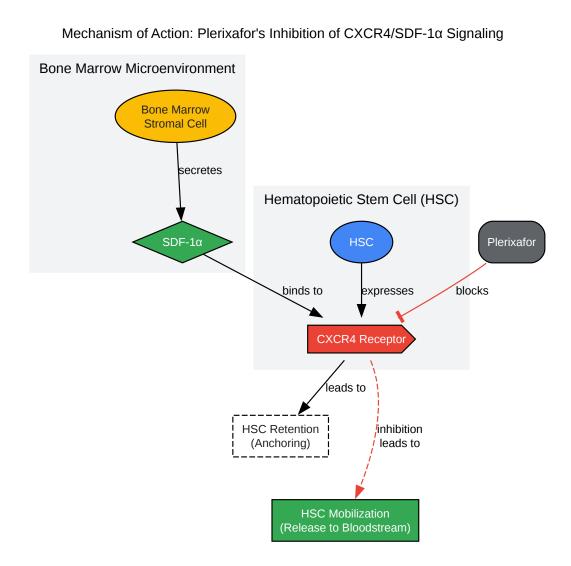
Plerixafor functions by disrupting the interaction between the CXCR4 receptor and its cognate ligand, stromal cell-derived factor- 1α (SDF- 1α).[12] This signaling axis is fundamental to the retention and homing of hematopoietic stem cells within the bone marrow microenvironment.[3] [13]

- HSC Anchoring: SDF-1α, secreted by bone marrow stromal cells, binds to the CXCR4 receptor expressed on the surface of HSCs.[13]
- Retention Signal: This binding acts as a crucial signal that helps anchor the HSCs to the marrow matrix, maintaining them in a quiescent state.[4][13]
- Competitive Inhibition: Plerixafor, as a reversible and selective antagonist, binds to CXCR4, physically blocking SDF-1 α from docking with the receptor.[3][12]



• Mobilization: The disruption of this anchoring interaction leads to the rapid mobilization and release of HSCs from the bone marrow into the peripheral circulation.[13]

This mechanism allows for the collection of a significantly higher number of HSCs from the blood for subsequent autologous transplantation, particularly when used in synergy with granulocyte-colony stimulating factor (G-CSF).[13][14]





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Plerixafor blocks the SDF- 1α /CXCR4 axis, leading to HSC mobilization.

Experimental Protocols

Plerixafor-d4 is indispensable as an internal standard for bioanalytical assays. Below are detailed methodologies for its application.

Protocol 1: Quantification of Plerixafor by LC-MS/MS

This protocol is adapted from a stability study of Plerixafor where **Plerixafor-d4** was used as the internal standard.[15] It is designed for the quantitative analysis of Plerixafor in a pharmaceutical product but can be adapted for biological samples.

- 1. Reagents and Standards:
- Plerixafor reference standard
- Plerixafor-d4 (internal standard)
- Methanol (Optima purity grade)
- Ultra-pure water (18.2-MΩ·cm resistivity)
- Trifluoroacetic acid (TFA, ≥99% purity)
- 2. Preparation of Stock and Working Solutions:
- Plerixafor Stock (400 μmol/L): Prepare by dissolving a precisely weighed amount of Plerixafor reference standard in methanol.
- Plerixafor-d4 Stock (400 μmol/L): Prepare by dissolving a precisely weighed amount of Plerixafor-d4 in methanol.
- Plerixafor-d4 Working Internal Standard (40 µmol/L): Dilute the Plerixafor-d4 stock solution with methanol.



- Calibration Standards: Prepare a series of calibration standards (e.g., 10, 20, 40, 80, and 160 μmol/L) by serially diluting the Plerixafor stock solution in methanol.[15]
- 3. Sample Preparation:
- Dilute the sample containing Plerixafor (e.g., Mozobil® injection) 1000-fold in methanol.
- Mix 50 μL of the diluted sample with 50 μL of the working internal standard (Plerixafor-d4).
- Vortex-mix the resulting solution before analysis.
- 4. LC-MS/MS Instrumentation and Conditions:
- LC System: Agilent 1200 series or equivalent.
- MS System: API 5000 triple quadrupole or equivalent.
- Column: Reverse-phase Kinetex C18 (100 × 3.0 mm, 2.6-µm) or equivalent.
- Mobile Phase: Methanol (0.3% TFA) and water (0.3% TFA) in a 90:10 (v/v) ratio.
- Flow Rate: 0.7 mL/min (isocratic).
- Run Time: 1 minute.
- Injection Volume: 1 μL.
- Column Temperature: 20°C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Ion Spray Voltage: 4500 V.
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
 - Plerixafor Quantifier: 503.5 > 105.1 m/z
 - Plerixafor Qualifier: 503.5 > 84.1 m/z





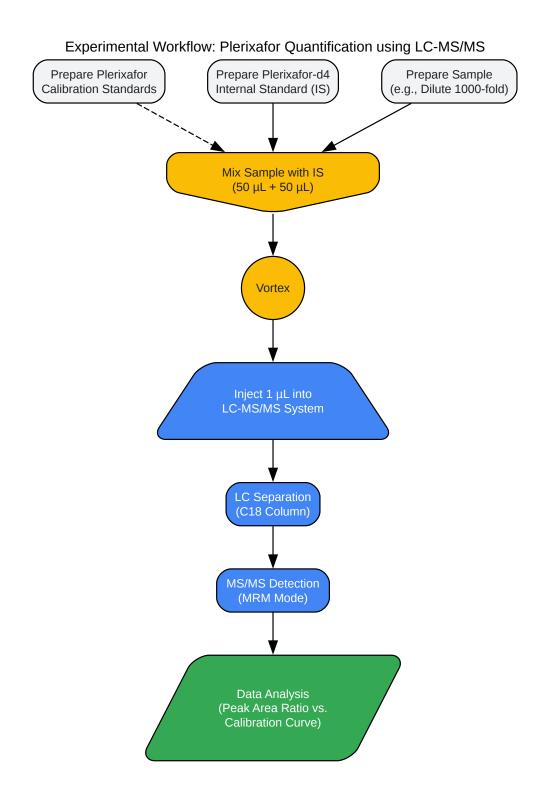


• **Plerixafor-d4**: 507.5 > 109.1 m/z

5. Data Analysis:

• Quantify Plerixafor concentration by calculating the peak area ratio of the analyte to the internal standard (**Plerixafor-d4**) and comparing it against the calibration curve.





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Workflow for quantifying Plerixafor using **Plerixafor-d4** as an internal standard.



Protocol 2: Estimation of Plerixafor by RP-HPLC

While **Plerixafor-d4** is primarily for MS-based methods, understanding the analysis of the parent compound is crucial. This protocol describes a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Plerixafor quantification in bulk drug and dosage forms.[16][17]

- 1. Reagents and Mobile Phase:
- Plerixafor reference standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Mobile Phase: Methanol and Water in a 50:50 (v/v) ratio. Filter and degas before use.
- 2. Chromatographic Conditions:
- HPLC System: Shimadzu CBM-20A or equivalent with UV detector.
- Column: Xterra RP18 (4.6 x 250 mm, 5µm).
- Flow Rate: 0.8 mL/min.
- Detection Wavelength: 215 nm.
- Injection Volume: 10 μL.
- Expected Retention Time: ~5.48 minutes.
- 3. Preparation of Solutions:
- Diluent: Use the mobile phase (Methanol:Water 50:50).
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Plerixafor working standard into a 10 mL volumetric flask, dissolve in ~7 mL of diluent with sonication, and make up the volume.



- Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.
- Sample Preparation (from injection): Transfer a quantity of the injection formulation
 equivalent to 10 mg of Plerixafor into a 10 mL volumetric flask. Dissolve and dilute as with
 the standard stock solution. Prepare the working sample solution using the same final
 dilution step.

4. Validation Parameters:

The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[16][18] The reported linear range for this method is 10-50 μg/mL.[16][17]

Conclusion

Plerixafor-d4 is a high-purity, isotopically labeled compound that is essential for the accurate and precise quantification of Plerixafor. Its chemical and physical properties are well-defined, making it an ideal internal standard for developing and validating robust bioanalytical methods, particularly LC-MS/MS assays. A thorough understanding of its properties, the mechanism of action of its parent compound, and the detailed experimental protocols for its use enables researchers and drug development professionals to confidently employ Plerixafor-d4 in pharmacokinetic studies, stability testing, and quality control of pharmaceutical formulations.d4 in pharmacokinetic studies, stability testing, and quality control of pharmaceutical formulations.

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References

- 1. Plerixafor-d4 | 1246819-87-3 | WZB81987 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]

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- 4. Plerixafor Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Plerixafor D4 | CAS No- 1246819-87-3 | Simson Pharma Limited [simsonpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. apexbt.com [apexbt.com]
- 10. Chemical Stability of Plerixafor after Opening of Single-Use Vial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical Stability of Mozobil® (Plerixafor) Solution for Injection in Glass Vials and Plastic Syringes over a Three-Month Storage Period | Semantic Scholar [semanticscholar.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Plerixafor PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of plerixafor in patients with non-Hodgkin lymphoma and multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Stability of Plerixafor after Opening of Single-Use Vial PMC [pmc.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. ijpbs.com [ijpbs.com]
- 18. Analytical method for plerixafor and impurities in bulk. [wisdomlib.org]
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